N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide
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Overview
Description
Reagents: Sulfamic acid, coupling agents (e.g., EDC, DCC)
Conditions: The benzamide core is reacted with sulfamic acid in the presence of coupling agents to introduce the sulfamoyl group.
Step 3: Attachment of Isopropoxypropyl Side Chain
Reagents: 3-isopropoxypropylamine, coupling agents
Conditions: The final step involves the reaction of the intermediate with 3-isopropoxypropylamine, again using coupling agents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core
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Step 1: Preparation of Benzamide Core
Reagents: 4-methoxybenzoic acid, thionyl chloride, ammonia
Conditions: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ammonia to form the benzamide core.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group or the benzamide core, leading to different products.
Substitution: The methoxy group on the benzamide core can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, while the benzamide core provides structural stability. The isopropoxypropyl side chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide
- N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide
Uniqueness
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the isopropoxypropyl side chain also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with molecular targets.
Properties
IUPAC Name |
4-methoxy-N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-13(2)23-11-4-9-18-24(20,21)12-10-17-16(19)14-5-7-15(22-3)8-6-14/h5-8,13,18H,4,9-12H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXMKTOFVIIAHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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